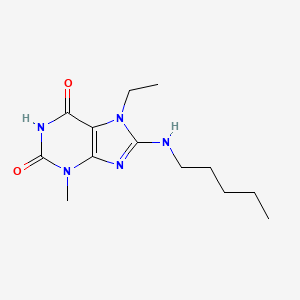

1-(2,6-diethylphenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

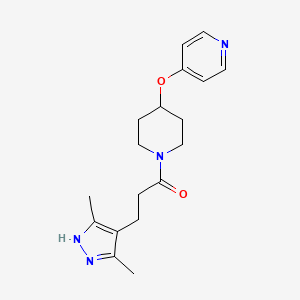

“1-(2,6-diethylphenyl)-1H-imidazole” is a theoretical compound based on its name. It would belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . The “2,6-diethylphenyl” part of the name suggests that there are ethyl groups attached to the second and sixth positions of a phenyl (benzene) ring .

Molecular Structure Analysis

The molecular structure of “1-(2,6-diethylphenyl)-1H-imidazole” would consist of an imidazole ring attached to a phenyl ring with ethyl groups at the 2 and 6 positions . The exact spatial arrangement of these groups would depend on the specific synthesis conditions .

Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions, often acting as a nucleophile or a base . The presence of the 2,6-diethylphenyl group could influence the reactivity of the imidazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-diethylphenyl)-1H-imidazole” would depend on its exact molecular structure . Imidazoles generally have a relatively high melting point and are soluble in organic solvents .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- The synthesis of 1H-imidazoles, including derivatives like 1-(2,6-diethylphenyl)-1H-imidazole, has been explored for their potential biological activities. For instance, certain 1H-imidazoles have been synthesized and shown to exhibit hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. They also demonstrated inhibitory effects on cyclooxygenase enzymes, suggesting potential applications in cancer therapy and inflammation management (Wiglenda et al., 2005).

Characterization and Synthesis Methods

- Research has been conducted on the synthesis and characterization of similar compounds, such as 1-(2,6-Dimethyl-4-bromophenyl)Imidazole. These studies provide valuable insights into the synthesis methods and structural properties of imidazole derivatives, which are crucial for their potential applications in various scientific fields (Zhou Zhong-gao, 2011).

Pharmacological Applications

- Imidazole derivatives, including those structurally related to 1-(2,6-diethylphenyl)-1H-imidazole, have been investigated for their pharmacological properties. For example, certain compounds have been identified as full octopamine agonists, indicating their potential use in pharmacological studies and possibly in the treatment of disorders related to neurotransmitter imbalances (Hirashima et al., 2003).

Antimicrobial and Anticancer Activities

- Imidazole compounds have been explored for their extensive biological activities, including antimicrobial and anticancer properties. Research into the synthesis and biological studies of imidazole derivatives has shed light on their potential as therapeutic agents in combating microbial infections and cancer (Ramanathan, 2017).

Antimicrobial Agent Synthesis

- The synthesis of novel imidazoles as potent antimicrobial agents further underscores the potential of these compounds in medical applications. Various derivatives of imidazole have been synthesized and screened for their antimicrobial activities, highlighting the versatility and significance of these compounds in pharmaceutical research (Narwal et al., 2012).

Corrosion Inhibition

- Imidazole derivatives have been used in the study of corrosion inhibition. For instance, certain imidazole molecules have shown potential in inhibiting corrosion on mild steel in acidic solutions. This application extends the utility of imidazole compounds beyond biological realms, demonstrating their versatility in industrial and chemical processes (Prashanth et al., 2021).

Reactivity and Spectroscopic Characterization

- The reactivity and spectroscopic properties of imidazole derivatives have been the subject of significant research. Understanding these properties is crucial for tailoring imidazole compounds for specific applications, be it in pharmaceuticals, materials science, or chemistry (Hossain et al., 2018).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,6-diethylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-3-11-6-5-7-12(4-2)13(11)15-9-8-14-10-15/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLABUWOSYZYNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2638226.png)

![2-Chloro-6-methylthiazolo[4,5-b]pyridine](/img/structure/B2638230.png)

![6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2638233.png)

![[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate](/img/structure/B2638236.png)

![4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane](/img/structure/B2638237.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2638238.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2638241.png)